D&C Brown No. 1

Overview

Description

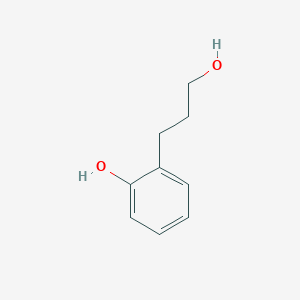

Resorcin Brown, also known as resorcinol brown, is a phenolic compound with the chemical formula C₆H₄(OH)₂. It is one of the three isomeric benzenediols, specifically the 1,3-isomer (meta-isomer). Resorcinol is a colorless solid that crystallizes from benzene as colorless needles and is readily soluble in water, alcohol, and ether .

Mechanism of Action

Target of Action

D&C Brown No. 1, also known as Acid Orange 24, is a synthetic azo dye. Azo dyes are a class of organic molecules with two azo groups (-N=N-) linked by an aromatic ring structure The specific targets of D&C Brown No

Mode of Action

The mode of action of D&C Brown No. 1 involves its interaction with these biological systems. In the environment, certain microorganisms can degrade azo dyes, including Acid Orange 24, through a process called "azo reduction" . This process involves the cleavage of the azo bonds (-N=N-) in the dye molecule, leading to the formation of aromatic amines . This biodegradation process is an important mechanism for the removal of azo dyes from the environment .

Biochemical Pathways

The biochemical pathways involved in the degradation of D&C Brown No. 1 are complex and involve multiple steps . The initial step is the reduction of the azo bonds, which is facilitated by enzymes produced by certain bacteria . This leads to the formation of aromatic amines, which can be further metabolized by the bacteria . The exact pathways and enzymes involved can vary depending on the specific microorganism and environmental conditions .

Pharmacokinetics

1 can inhibit P-glycoprotein, a protein that plays a crucial role in drug transport and metabolism . This suggests that D&C Brown No. 1 could potentially influence the pharmacokinetics of other substances that are substrates of P-glycoprotein .

Result of Action

The result of the action of D&C Brown No. 1 is largely dependent on its environment. In the environment, the degradation of D&C Brown No. 1 by microorganisms can lead to the removal of this dye from water bodies, reducing its environmental impact . .

Action Environment

The action of D&C Brown No. 1 is influenced by various environmental factors. For instance, the presence and activity of specific microorganisms capable of degrading azo dyes are crucial for the biodegradation of D&C Brown No. . Moreover, factors such as temperature, pH, and the presence of other substances can influence the efficiency of the biodegradation process . The stability of D&C Brown No. 1 under various conditions requires further testing.

Preparation Methods

Synthetic Routes and Reaction Conditions

Resorcinol is produced in several steps from benzene. The process begins with the dialkylation of benzene with propylene to form 1,3-diisopropylbenzene. This intermediate undergoes oxidation and Hock rearrangement to yield acetone and resorcinol . Another method involves the disulfonation of benzene followed by hydrolysis of the 1,3-disulfonate .

Industrial Production Methods

Industrial production of resorcinol primarily involves the Hock rearrangement method due to its efficiency. This method is widely used in commercial plants located in the United States, Germany, China, and Japan .

Chemical Reactions Analysis

Types of Reactions

Resorcinol undergoes various chemical reactions, including:

Oxidation: Resorcinol can be oxidized to form dihydroresorcinol (1,3-cyclohexanedione).

Reduction: It reduces Fehling’s solution and ammoniacal silver solutions.

Substitution: Resorcinol reacts with formaldehyde to produce resins used in adhesives and other applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Zinc and hydrochloric acid are used to reduce resorcinol.

Substitution: Formaldehyde is a common reagent for substitution reactions.

Major Products Formed

Dihydroresorcinol: Formed through partial hydrogenation.

Resorcinol-formaldehyde resin: Produced through reaction with formaldehyde.

Scientific Research Applications

Resorcinol has a wide range of applications in scientific research and industry:

Pharmaceuticals: Used in the production of drugs such as Intal (asthma drug) and Ostivone (osteoporosis drug).

Rubber Compounds: Utilized in the manufacture of steel-belted radial tires and other rubber products.

Polymers: Employed in the production of weatherproof polycarbonate and super heat-resistant polymers.

Cosmetics: Used in sunscreens and other skincare products.

Adhesives: Resorcinol-formaldehyde-latex adhesives are used in various industrial applications.

Comparison with Similar Compounds

Resorcinol is compared with other similar compounds such as:

Catechol (1,2-benzenediol): Another isomeric benzenediol with different chemical properties and applications.

Hydroquinone (1,4-benzenediol): Used primarily in photographic developers and as a skin-lightening agent.

Resorcinol stands out due to its unique combination of properties, making it versatile for various industrial and pharmaceutical applications.

Properties

IUPAC Name |

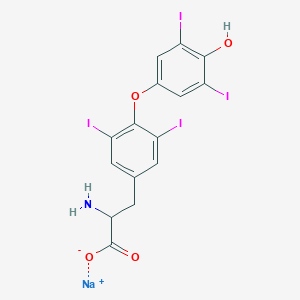

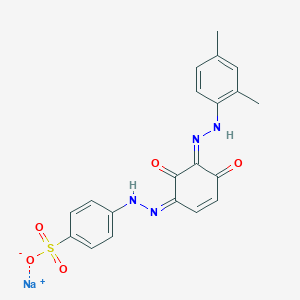

sodium;4-[2-[5-[(2,4-dimethylphenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O5S.Na/c1-12-3-8-16(13(2)11-12)22-24-19-18(25)10-9-17(20(19)26)23-21-14-4-6-15(7-5-14)30(27,28)29;/h3-11,21-22H,1-2H3,(H,27,28,29);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDAELYOGRCZQD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)[O-])C2=O)C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N4NaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1320-07-6 | |

| Record name | Benzenesulfonic acid, 4-[2-[3-[2-(dimethylphenyl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4-[[3-[(dimethylphenyl)azo]-2,4-dihydroxyphenyl]azo]benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.